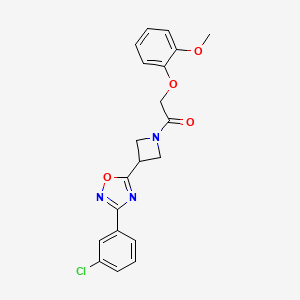

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

This compound features a β-lactam (azetidinone) core fused with a 1,2,4-oxadiazole ring and a 2-methoxyphenoxy-ethanone side chain. The azetidinone moiety is synthesized via condensation of chalconimine derivatives with chloroacetyl chloride under reflux conditions in benzene, using triethylamine as a base . The 3-chlorophenyl group on the oxadiazole ring enhances electron-withdrawing effects, while the 2-methoxyphenoxy group improves solubility due to its polar oxygen atom. Such structural attributes are associated with antimicrobial and anti-inflammatory activities, common in β-lactam derivatives.

Properties

IUPAC Name |

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-26-16-7-2-3-8-17(16)27-12-18(25)24-10-14(11-24)20-22-19(23-28-20)13-5-4-6-15(21)9-13/h2-9,14H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVYFVWMTUBUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic derivative featuring a complex structure that incorporates an azetidine ring and an oxadiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring often exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone have shown efficacy against various bacterial strains. A study demonstrated that oxadiazole derivatives possess moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL .

Anticancer Properties

The compound's potential as an anticancer agent is highlighted by its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that related oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival . For example, one study reported that certain oxadiazole derivatives inhibited the growth of pancreatic cancer cell lines significantly .

Cholinesterase Inhibition

Cholinesterase inhibition is another area where similar compounds have shown promise. Compounds featuring the oxadiazole moiety have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives demonstrated competitive inhibition with IC50 values comparable to known inhibitors like physostigmine . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 50 | Bacterial Inhibition |

| Compound B | 75 | Fungal Inhibition |

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that certain oxadiazole derivatives could reduce cell viability by over 70% at concentrations of 10 µM. These findings underscore the potential for developing new therapeutic agents based on this chemical scaffold .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Pancreatic Cancer | 8.5 | Significant Inhibition |

| Breast Cancer | 12.0 | Moderate Inhibition |

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone reveals several promising activities:

- Antimicrobial Activity : Studies have shown that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth .

- Anticancer Activity : Research indicates that oxadiazole derivatives can interact with cellular targets involved in cancer proliferation. The incorporation of the azetidine structure may enhance the bioactivity against cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : Some studies have suggested that oxadiazole-based compounds can inhibit lipoxygenase activity, which is crucial in inflammatory processes. This positions them as potential candidates for developing anti-inflammatory drugs .

Case Studies

Several case studies highlight the effectiveness of related compounds:

- Antibacterial Studies : A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial properties. Compounds with similar structures to 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone showed promising results against resistant bacterial strains .

- Anticancer Research : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .

- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest a strong interaction with enzymes involved in cancer metabolism and inflammation .

Comparative Data Table

The following table summarizes key findings related to the pharmacological activities of 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone and its derivatives.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole ring offers rigidity and dipole moments distinct from triazoles (e.g., ) or dihydro-oxadiazoles (), influencing binding to biological targets.

- Substituent Effects: Chlorophenyl Position: The target’s 3-chlorophenyl group (meta) may induce different steric/electronic effects compared to para-substituted analogs (e.g., and ), altering receptor affinity. Solubility Modifiers: The 2-methoxyphenoxy group enhances solubility relative to lipophilic substituents like trifluoromethyl () or sulfanyl groups ().

Key Observations :

- Crystallinity : The dihydro-oxadiazole derivative () exhibits superior crystallinity, aiding in structural validation via SHELX software .

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclodehydration of N-acylamidoximes.

Procedure :

- Amidoxime Preparation :

- Cyclization :

Key Characterization :

Functionalization of the Azetidine Ring

The azetidine nitrogen is alkylated with 2-bromo-1-(2-methoxyphenoxy)ethanone to introduce the ethanone-phenoxy group.

Procedure :

- Alkylation :

Optimization Note :

Alternative Synthetic Routes

One-Pot Oxadiazole-Azetidine Coupling

A streamlined method combines oxadiazole formation and azetidine functionalization in a single pot:

Suzuki-Miyaura Cross-Coupling for Diversification

For analogs, introduce substituents via palladium-catalyzed coupling:

- Brominate the azetidine intermediate at the 4-position using N-bromosuccinimide (NBS).

- Couple with aryl boronic acids (e.g., 2-methoxyphenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF).

Critical Reaction Parameters

Characterization and Validation

Spectroscopic Data

Q & A

Q. What methods are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving crystal structures. This technique requires high-quality crystals grown under controlled conditions (e.g., slow evaporation of solvents). For compounds containing rigid heterocycles like 1,2,4-oxadiazole, cooling samples to 173 K during data collection minimizes thermal motion artifacts and improves resolution . Data refinement using software like SHELXL or OLEX2 is critical to resolve bond angles and torsion angles, particularly for the azetidine and oxadiazole moieties .

Q. How can computational methods predict key physicochemical properties of this compound?

Density Functional Theory (DFT) calculations can estimate parameters like dipole moments, frontier molecular orbitals, and electrostatic potential surfaces. Tools like Gaussian or ORCA are used with basis sets (e.g., B3LYP/6-311G**) to model the compound’s electronic structure. Calculated properties such as logP (~1.8) and topological polar surface area (~102 Ų) align with experimental hydrophobicity and solubility trends .

Q. What spectroscopic techniques are essential for structural validation?

- NMR : - and -NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm azetidine ring substitution patterns.

- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error).

- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) confirm ketone and ether linkages .

Advanced Research Questions

Q. How can synthetic yields be optimized for the azetidine-oxadiazole core?

Key strategies include:

- Catalyst selection : Use piperidine or DBU as a base to facilitate cyclization during oxadiazole formation.

- Solvent control : Reflux in anhydrous ethanol minimizes side reactions (e.g., hydrolysis of the oxadiazole ring).

- Temperature gradients : Stepwise heating (80°C → 110°C) ensures complete ring closure while avoiding decomposition .

Q. What experimental design considerations address stability issues during prolonged assays?

- Degradation mitigation : Continuous cooling (4°C) during storage reduces organic degradation, as seen in wastewater matrix studies .

- Light sensitivity : Store samples in amber vials to prevent photodegradation of the chlorophenyl group.

- Inert atmospheres : Use argon/vacuum environments for reactions involving nucleophilic azetidine nitrogen .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Dose-response recalibration : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity readings.

- Structural analogs : Compare results with derivatives lacking the 3-chlorophenyl or methoxyphenoxy groups to isolate pharmacophoric contributions .

Q. What strategies improve reproducibility in multi-step syntheses?

- Intermediate characterization : Validate each synthetic intermediate via -NMR and TLC before proceeding.

- Purification protocols : Use flash chromatography (silica gel, hexane/EtOAc gradients) for azetidine intermediates.

- Batch consistency : Document reaction parameters (e.g., stirring rate, humidity) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.